molecular formula C15H26O B1203207 (2R)-1,2,3,4,6,7,8,8a-Octahydro-alpha,alpha,8beta,8abeta-tetramethyl-2-naphthalenemethanol CAS No. 94201-17-9

(2R)-1,2,3,4,6,7,8,8a-Octahydro-alpha,alpha,8beta,8abeta-tetramethyl-2-naphthalenemethanol

Cat. No.: B1203207
CAS No.: 94201-17-9
M. Wt: 222.37 g/mol
InChI Key: MQWIFDHBNGIVPO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1,2,3,4,6,7,8,8a-Octahydro-alpha,alpha,8beta,8abeta-tetramethyl-2-naphthalenemethanol typically involves multi-step organic reactions. One common method includes the hydrogenation of naphthalene derivatives under specific conditions to introduce the desired functional groups . The reaction conditions often involve the use of catalysts such as palladium or platinum and hydrogen gas at elevated temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and advanced catalytic systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(2R)-1,2,3,4,6,7,8,8a-Octahydro-alpha,alpha,8beta,8abeta-tetramethyl-2-naphthalenemethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC, and other oxidizing agents.

    Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

    Substitution: Halogens, electrophiles, and Lewis acids.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Halogenated derivatives, substituted naphthalenes.

Mechanism of Action

The mechanism of action of (2R)-1,2,3,4,6,7,8,8a-Octahydro-alpha,alpha,8beta,8abeta-tetramethyl-2-naphthalenemethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, influencing their activity. It may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-
  • Naphthalene, 1,2,3,5,6,7,8,8a-octahydro-1,8a-dimethyl-7-(1-methylethenyl)-
  • 1-Naphthalenol, 1,2,3,4,4a,7,8,8a-octahydro-1,6-dimethyl-4-(1-methylethyl)-

Uniqueness

(2R)-1,2,3,4,6,7,8,8a-Octahydro-alpha,alpha,8beta,8abeta-tetramethyl-2-naphthalenemethanol is unique due to its specific arrangement of methyl groups and the presence of a hydroxyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(8,8a-dimethyl-2,3,4,6,7,8-hexahydro-1H-naphthalen-2-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-11-6-5-7-12-8-9-13(14(2,3)16)10-15(11,12)4/h7,11,13,16H,5-6,8-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWIFDHBNGIVPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC=C2C1(CC(CC2)C(C)(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70916144
Record name 2-(8,8a-Dimethyl-1,2,3,4,6,7,8,8a-octahydronaphthalen-2-yl)propan-2-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

309.00 to 310.00 °C. @ 760.00 mm Hg
Details The Good Scents Company Information System
Record name Valerianol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034951
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

94201-17-9, 20489-45-6
Record name 1,2,3,4,6,7,8,8a-Octahydro-α,α,8,8a-tetramethyl-2-naphthalenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94201-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Jinkoheremol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094201179
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(8,8a-Dimethyl-1,2,3,4,6,7,8,8a-octahydronaphthalen-2-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70916144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4,6,7,8,8a-octahydro-α,α,8,8a-tetramethylnaphthalene-2-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.094.139
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Record name Valerianol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034951
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-1,2,3,4,6,7,8,8a-Octahydro-alpha,alpha,8beta,8abeta-tetramethyl-2-naphthalenemethanol
Reactant of Route 2
Reactant of Route 2
(2R)-1,2,3,4,6,7,8,8a-Octahydro-alpha,alpha,8beta,8abeta-tetramethyl-2-naphthalenemethanol
Reactant of Route 3
Reactant of Route 3
(2R)-1,2,3,4,6,7,8,8a-Octahydro-alpha,alpha,8beta,8abeta-tetramethyl-2-naphthalenemethanol
Reactant of Route 4
Reactant of Route 4
(2R)-1,2,3,4,6,7,8,8a-Octahydro-alpha,alpha,8beta,8abeta-tetramethyl-2-naphthalenemethanol
Reactant of Route 5
Reactant of Route 5
(2R)-1,2,3,4,6,7,8,8a-Octahydro-alpha,alpha,8beta,8abeta-tetramethyl-2-naphthalenemethanol
Reactant of Route 6
Reactant of Route 6
(2R)-1,2,3,4,6,7,8,8a-Octahydro-alpha,alpha,8beta,8abeta-tetramethyl-2-naphthalenemethanol

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